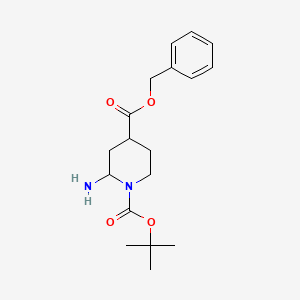
tert-butyl 4-(benzyloxycarbonyl)piperidine-1-carboxylate;1-Boc-4-(Cbz-amino)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-Cbz-Aminopiperidine, also known as tert-butyl 4-((benzyloxy)carbonyl)amino)piperidine-1-carboxylate, is a compound with the molecular formula C18H26N2O4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules .
Méthodes De Préparation
1-Boc-4-Cbz-Aminopiperidine can be synthesized through various methods. One common synthetic route involves the protection of the amino group of piperidine with tert-butyl carbamate (Boc) and benzyloxycarbonyl (Cbz) groups. The process typically includes the following steps :
Protection of the Amino Group: The amino group of piperidine is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Cbz Group: The Boc-protected piperidine is then reacted with benzyl chloroformate (Cbz-Cl) to introduce the Cbz group, resulting in the formation of 1-Boc-4-Cbz-Aminopiperidine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Boc-4-Cbz-Aminopiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or Cbz protecting groups can be selectively removed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, to form various derivatives.
Hydrogenation: Hydrogenation reactions can be used to reduce the Cbz group to form the corresponding amine.
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and hydrogenation catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Boc-4-Cbz-Aminopiperidine has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-Boc-4-Cbz-Aminopiperidine primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino functionality during various chemical transformations, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the subsequent functionalization of the amino group .
Comparaison Avec Des Composés Similaires
1-Boc-4-Cbz-Aminopiperidine can be compared with other similar compounds, such as:
1-Boc-4-Aminopiperidine: This compound lacks the Cbz group and is used in similar synthetic applications but offers different reactivity and protection properties.
1-Cbz-4-Aminopiperidine: This compound lacks the Boc group and is used in different synthetic routes where selective deprotection is required.
1-Boc-4-Aminopiperidine-4-carboxylic Acid: This compound contains an additional carboxylic acid group, providing different chemical properties and reactivity.
The uniqueness of 1-Boc-4-Cbz-Aminopiperidine lies in its dual protection, offering versatility in synthetic applications where selective deprotection and functionalization are required .
Propriétés
Formule moléculaire |
C18H26N2O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-tert-butyl 2-aminopiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-14(11-15(20)19)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3 |
Clé InChI |
SNVNUMFRTKFPJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1N)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14111049.png)
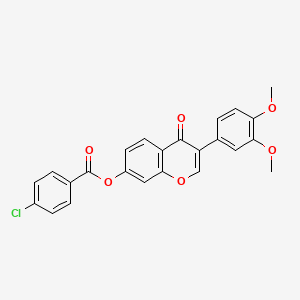
![3-[4-(2,2-Dimethyl-Propionylamino)-Pyridin-3-Yl]-Acrylic Acid](/img/structure/B14111078.png)
![6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111088.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)
![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
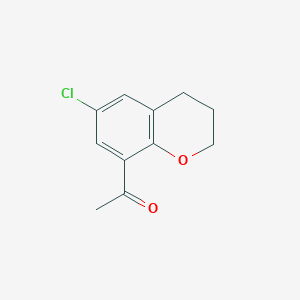
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)
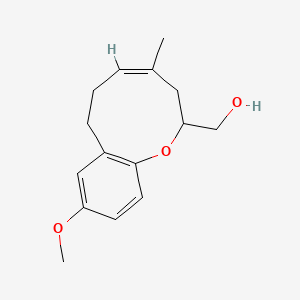
![7-(3-(benzo[d]thiazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111113.png)
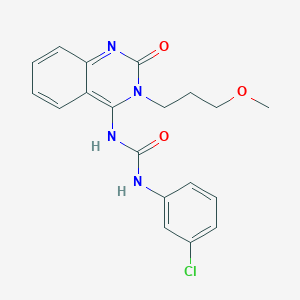
![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111127.png)
